4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide
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Overview
Description
“4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide” is a synthetic organic compound that features a unique combination of a dioxidotetrahydrothiopyran ring, a fluorobenzyl group, and a piperazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide” typically involves multiple steps:
Formation of the dioxidotetrahydrothiopyran ring: This can be achieved through the oxidation of tetrahydrothiopyran using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a suitable nucleophile.
Formation of the piperazine carboxamide: This can be synthesized by reacting piperazine with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxidotetrahydrothiopyran ring can undergo further oxidation to form sulfone or sulfoxide derivatives.
Reduction: The compound can be reduced to form the corresponding thiopyran derivative.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiopyran derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development:
Therapeutic Agents: May exhibit therapeutic properties for certain diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Science: Potential use in the development of new polymers with specific properties.
Mechanism of Action
The mechanism of action of “4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. As a receptor ligand, it may bind to a receptor, triggering a cellular response.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-chlorobenzyl)piperazine-1-carboxamide
- 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-methylbenzyl)piperazine-1-carboxamide
Uniqueness
The presence of the fluorobenzyl group in “4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide” may impart unique properties such as increased lipophilicity, enhanced binding affinity to certain biological targets, and improved metabolic stability compared to its analogs.
Biological Activity
The compound 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide is a synthetic derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core linked to a thiopyran moiety, which contributes to its biological profile. The presence of a fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of piperazine compounds can induce apoptosis in cancer cells. For instance, compounds similar in structure have shown significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values indicating effective antiproliferative activity .
- Enzyme Inhibition : The compound is believed to interact with key enzymes involved in cancer cell proliferation, such as BCL2 and caspases. This interaction promotes apoptotic pathways, leading to increased cancer cell death .
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : By targeting BCL2 proteins, the compound may facilitate the activation of caspases, which are crucial for the apoptosis process. Studies have shown that treatment with similar compounds results in downregulation of BCL2 and upregulation of pro-apoptotic factors like Casp3 .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect normal cells from oxidative stress while selectively targeting cancerous cells .
- Targeting Specific Pathways : The structural features of the compound allow it to interact with specific cellular pathways associated with tumor growth and survival, enhancing its therapeutic potential.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of related piperazine derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds with similar structures exhibited moderate to high cytotoxicity, with promising IC50 values ranging from 16.98 to 17.33 μM for selected derivatives .
Case Study 2: Enzyme Interaction
Molecular dynamics simulations were conducted to assess the binding affinity of the compound to BCL2 protein domains. The findings suggested strong interactions between critical amino acids in BCL2 and the compound, supporting its role as a potential inhibitor .
Data Tables
Activity | IC50 Value (μM) | Target | Effect |
---|---|---|---|
Compound 3e | 16.98 | BCL2 | Apoptosis induction |
Compound 6b | 17.33 | Caspases | Cytotoxicity |
Properties
IUPAC Name |
4-(1,1-dioxothian-4-yl)-N-[(3-fluorophenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3S/c18-15-3-1-2-14(12-15)13-19-17(22)21-8-6-20(7-9-21)16-4-10-25(23,24)11-5-16/h1-3,12,16H,4-11,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHFJZNUMDWWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)NCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.